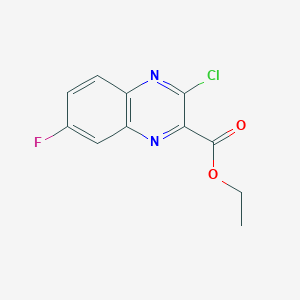

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate

Description

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate (C${11}$H$8$ClFN$2$O$2$) is a quinoxaline derivative synthesized via phosphorylation reaction using phosphorous oxychloride and DMF as reagents. The compound is obtained as a brown oil with quantitative yield (254.6 mg, 100%) and characterized by $^1$H NMR and $^{19}$F NMR spectroscopy. Key spectral data include:

- $^1$H NMR (300 MHz, DMSO-$d_6$): δ 8.23 (dd, 1H), 8.09 (dd, 1H), 8.00 (ddd, 1H), 4.50 (t, 2H), 1.39 (t, 3H).

- $^{19}$F NMR (282 MHz, DMSO-$d_6$): δ −105.8 .

Its structure features a quinoxaline core substituted with chlorine (position 3), fluorine (position 7), and an ethyl carboxylate group (position 2), which collectively influence its electronic properties and biological interactions.

Propriétés

IUPAC Name |

ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)9-10(12)15-7-4-3-6(13)5-8(7)14-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMORIMSWGGQBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)F)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Initial Cyclization to Quinoxaline Core

The synthesis begins with the condensation of 4-fluoro-1,2-phenylenediamine with diethyl oxomalonate in ethanol under acidic catalysis (citric acid, 15 mol%) at room temperature. This step yields ethyl 7-fluoro-3-hydroxyquinoxaline-2-carboxylate (40 ) as a key intermediate, with the hydroxyl group at position 3 serving as the site for subsequent halogenation.

Reaction Conditions :

The regioselectivity of the cyclization is critical, as competing pathways may generate 6-fluoro isomers. Nuclear magnetic resonance (NMR) spectroscopy confirms the 7-fluoro configuration through characteristic coupling patterns in the aromatic region.

Chlorination via Phosphorus Oxychloride (POCl3)

The hydroxyl group at position 3 is replaced with chlorine using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at elevated temperatures. This step is highly exothermic and requires careful temperature control to minimize side reactions such as ring chlorination or ester hydrolysis.

-

Reagents: POCl3 (5 equiv), DMF (1.2 equiv)

-

Solvent: Neat POCl3 (acts as both reagent and solvent)

-

Temperature: 115°C, 1 hour

-

Workup: Quenching with ice-cold water, extraction with ethyl acetate

-

Yield: 86% (71.5 g from 77.1 g of 40 )

The use of DMF as a catalyst enhances the electrophilicity of POCl3, facilitating efficient chlorination. Alternative halogenation agents like phosphorus pentachloride (PCl5) have been explored but result in lower yields (≤70%) due to over-chlorination.

Esterification and Purification

While the ethyl ester group is typically introduced early in the synthesis (e.g., during cyclization), supplementary esterification may be required if hydrolysis occurs during chlorination. A patented method employs concentrated sulfuric acid as a catalyst in anhydrous ethanol to restore the ester functionality.

Esterification Conditions :

-

Reagents: Ethanol (excess), H2SO4 (0.5 equiv)

-

Temperature: Reflux (78°C), 4–6 hours

Final purification is achieved through crystallization from methanol, yielding colorless crystalline product with >99% purity by high-performance liquid chromatography (HPLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts chlorination efficiency. Polar aprotic solvents like DMF stabilize the transition state by solubilizing ionic intermediates, whereas non-polar solvents (e.g., toluene) lead to incomplete conversion.

Comparative Solvent Performance :

| Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|

| DMF | 115 | 98 |

| Toluene | 115 | 45 |

| Acetonitrile | 115 | 78 |

Elevated temperatures (>100°C) are necessary to overcome the activation energy barrier, but excessive heat (>130°C) promotes decomposition.

Catalytic Additives

Triethylamine (TEA) is occasionally added to scavenge HCl generated during chlorination, preventing protonation of the quinoxaline nitrogen and maintaining reaction efficiency. However, excess TEA may deactivate POCl3, necessitating precise stoichiometry.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

-

Ester C=O stretch: 1740 cm⁻¹

-

Aromatic C-Cl stretch: 756 cm⁻¹

1H-NMR (300 MHz, CDCl3) :

-

δ 1.42 (t, 3H, J=7.1 Hz, -OCH2CH3)

-

δ 4.49 (q, 2H, J=7.1 Hz, -OCH2CH3)

13C-NMR :

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClFN2O2 |

| Molecular Weight | 284.67 g/mol |

| Melting Point | 61–63°C |

| Purity (HPLC) | >99% |

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation reduces reaction times for cyclization and chlorination steps. For example, chlorination completes in 15 minutes (vs. 1 hour conventionally) with comparable yields (84–88%). However, scalability remains a challenge due to equipment limitations.

Solid-Phase Synthesis

Immobilized substrates on resin matrices have been explored for parallel synthesis of quinoxaline libraries. While this approach facilitates high-throughput screening, it suffers from lower overall yields (50–60%) and cumbersome purification.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 3-chloro-7-fluoroquinoxaline-2-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de dérivés de quinoxaline plus complexes.

Médecine : En raison de ses propriétés inhibitrices de kinase, il est étudié pour son potentiel en thérapie anticancéreuse.

Industrie : Les dérivés de quinoxaline, y compris ce composé, sont utilisés dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 3-chloro-7-fluoroquinoxaline-2-carboxylate d'éthyle implique son rôle d'inhibiteur de kinase. Il cible les kinases Pim-1 et Pim-2, qui sont surexprimées dans divers cancers. En inhibant ces kinases, le composé peut interférer avec la croissance et la prolifération des cellules cancéreuses. Les voies moléculaires impliquées comprennent l'inhibition des voies de transduction du signal qui sont cruciales pour la survie des cellules cancéreuses.

Applications De Recherche Scientifique

The compound exhibits notable biological activity, particularly as an inhibitor of Pim-1 and Pim-2 kinases, which are implicated in cancer progression. Research indicates that ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate effectively interacts with the ATP-binding sites of these kinases, leading to their inhibition. This mechanism suggests potential applications in treating cancers associated with overactive kinase signaling pathways .

Table 1: Comparison of Quinoxaline Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro at position 3, Fluoro at 7 | Significant kinase inhibition |

| Ethyl 3-chloroquinoxaline-2-carboxylate | No fluorine substituent | Moderate kinase inhibition |

| Ethyl 6-fluoroquinoxaline-2-carboxylate | Fluorine at position 6 | Limited kinase inhibition |

| Ethyl 7-bromoquinoxaline-2-carboxylate | Bromine at position 7 | Varies based on bromine substitution |

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The compound's ability to inhibit BCL2 and estrogen receptor alpha (ERα) expression is particularly noteworthy, as these factors are crucial in hormone-dependent cancers .

In vitro studies have shown that derivatives of this compound exhibit IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Studies

- Study on MCF7 Cells : In a study focusing on MCF7 breast cancer cells, treatment with this compound resulted in a significant decrease in BCL2 expression, suggesting its potential role in overcoming drug resistance associated with hormone-dependent cancers .

- Inhibition of Tumor Growth : Another study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer progression .

Mécanisme D'action

The mechanism of action of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate involves its role as a kinase inhibitor. It targets Pim-1 and Pim-2 kinases, which are overexpressed in various cancers. By inhibiting these kinases, the compound can interfere with cancer cell growth and proliferation . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cancer cell survival.

Comparaison Avec Des Composés Similaires

Quinoxaline vs. Quinoline Derivatives

- Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate (Quinoxaline core): Exhibits planar aromaticity with two nitrogen atoms in the bicyclic system, enhancing π-π stacking interactions in kinase binding pockets .

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Quinoline core): Features a ketone oxygen at position 4 and a nitro group at position 6. The dihydroquinoline structure reduces aromaticity, increasing flexibility for antimicrobial activity .

Substituent Positioning and Electronic Effects

- Chlorine and Fluorine Substitution: In this compound, the 3-chloro and 7-fluoro groups create electron-withdrawing effects, stabilizing the carboxylate moiety and enhancing kinase inhibition . In Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (C${12}$H$9$ClFNO$_3$), the 4-hydroxy group introduces hydrogen-bonding capacity, critical for binding bacterial DNA gyrase .

Physical-Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | LogP | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C${11}$H$8$ClFN$2$O$2$ | 254.65 | Not reported | ~2.5* | Chloro, fluoro, ethyl carboxylate |

| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | C${12}$H$9$ClFNO$_3$ | 269.66 | 384.5 | 2.50 | Hydroxy, chloro, fluoro |

| Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate | C${17}$H${18}$ClNO$_2$ | 303.78 | Not reported | ~3.8* | Cyclopropyl, ethyl, chloro |

*Estimated based on substituent contributions.

- Solubility: The ethyl carboxylate group in quinoxaline derivatives improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-esterified analogues .

- Thermal Stability: Quinoline derivatives with nitro groups (e.g., 8-nitro in ) exhibit lower thermal stability due to the destabilizing nitro moiety.

Key Research Findings and Trends

- Quinoxaline Derivatives: Focus on kinase inhibition with halogenated substituents optimizing binding affinity. Recent studies prioritize fluorine at position 7 for enhanced selectivity .

- Quinoline Derivatives: Structural modifications (e.g., cyclopropyl, hydroxy groups) dominate antimicrobial research, with nitro and carboxylate groups improving pharmacokinetics .

- Computational Tools : Programs like SHELXL and ORTEP-3 aid in crystallographic analysis of these compounds, resolving substituent effects on molecular packing .

Activité Biologique

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, notable for its unique structural characteristics and significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Structural Characteristics

- Molecular Formula: C₁₁H₈ClFNO₂

- Molecular Weight: Approximately 232.63 g/mol

- Structural Features:

- Chloro group at the 3-position

- Fluoro group at the 7-position

These substituents enhance the compound's selectivity and potency compared to other quinoxaline derivatives, making it a promising candidate for pharmacological research .

This compound exhibits significant biological activity primarily through its inhibition of specific kinases, particularly Pim-1 and Pim-2. These kinases are implicated in various cancer pathways, including the regulation of cell survival and proliferation . The compound interacts effectively with the ATP-binding sites of these kinases, leading to their inhibition and suggesting potential applications in cancer therapy.

Antiproliferative Activity

Research has demonstrated that this compound possesses notable antiproliferative properties against several cancer cell lines. In vitro studies have shown:

- MCF-7 (Breast Adenocarcinoma) Cells:

- MDA-MB-231 (Triple-Negative Breast Cancer) Cells:

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other quinoxaline derivatives:

| Compound Name | IC50 (µg/mL) | Target Kinase Inhibition | Notes |

|---|---|---|---|

| This compound | 1.9 (HCT-116) | Pim-1, Pim-2 | Induces apoptosis in MCF-7 cells |

| Ethyl 6-fluoroquinoxaline-2-carboxylate | 3.5 | Limited | Lower potency compared to ethyl 3-chloro |

| Ethyl 3-methylquinoxaline-2-carboxylate | Variable | Variable | Activity varies significantly |

Case Studies

- Study on MCF-7 Cells:

-

Inhibition of Drug Resistance:

- Another study highlighted the compound's role in overcoming multidrug resistance by inhibiting Pim kinases, which are known to stabilize drug efflux transporters like P-glycoprotein (Pgp) and breast-cancer-resistant protein (BCRP). This could enhance the efficacy of existing chemotherapeutic agents against resistant cancer cells .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate, and what intermediates are critical in its preparation?

Answer: this compound is typically synthesized via cyclocondensation reactions. A common approach involves:

Intermediate Preparation : Starting with halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid), which undergo nucleophilic substitution to introduce cyclopropane or amine groups .

Cyclocondensation : Reaction of intermediates like ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides in ethanol, catalyzed by triethylamine, to form the quinoxaline core .

Crystallization : Recrystallization from ethanol or other polar solvents to isolate pure crystals .

Q. Key Intermediates :

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| Ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate | Core precursor for cyclocondensation | |

| α-Acetyl-N-arylhydrazonoyl chlorides | Electrophilic partners for ring closure |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer: Critical techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, fluorine atoms cause deshielding of adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic protons near fluorine) .

- 19F NMR : Detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic fluorine) .

IR Spectroscopy :

Mass Spectrometry (MS) :

Q. Table: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Features | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.3–1.5 ppm (triplet, –CH₂CH₃) | Ethyl ester group |

| ¹³C NMR | δ 165–170 ppm (C=O) | Carboxylate/ester carbonyl |

| IR | 1715 cm⁻¹ | Ester C=O stretch |

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources .

Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can X-ray crystallography data be processed using SHELXL to resolve the molecular structure of this compound derivatives?

Answer:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to collect intensity data.

Structure Solution : Employ SHELXD for phase problem resolution via direct methods .

Refinement :

- Use SHELXL for least-squares refinement of atomic coordinates and displacement parameters .

- Analyze residual electron density to locate hydrogen atoms and validate geometry .

Validation : Check for C–H···O and C–H···Cl interactions (3.0–3.7 Å) to confirm intermolecular packing .

Q. Example Workflow :

| Step | Software/Tool | Key Parameters |

|---|---|---|

| Data Reduction | SAINT/APEX3 | Rint < 5% |

| Refinement | SHELXL | R1/wR2 < 0.05 |

Q. What strategies address discrepancies in NMR and mass spectrometry data during structural elucidation of quinoxaline derivatives?

Answer:

Sample Purity : Confirm purity via HPLC or TLC to rule out impurities .

Isotopic Patterns : Check for chlorine/fluorine isotopic signatures in MS (e.g., Cl: ³⁵Cl/³⁷Cl 3:1 ratio) .

Dynamic Effects : Consider tautomerism or rotational barriers in NMR (e.g., use variable-temperature NMR) .

Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can computational tools like Mercury assist in analyzing intermolecular interactions in quinoxaline-based crystals?

Answer:

Void Analysis : Use Mercury’s "Voids" module to visualize unoccupied spaces and assess packing efficiency .

Interaction Mapping : Generate Hirshfeld surfaces to identify dominant contacts (e.g., H-bonding vs. halogen interactions) .

Packing Similarity : Compare crystal structures with analogous compounds using the "Materials Module" to detect polymorphism .

Q. Table: Mercury Applications

| Feature | Application Example | Reference |

|---|---|---|

| Hirshfeld Surface | Quantify C–H···F interactions in fluoroquinoxalines | |

| Twinning Analysis | Resolve overlapping reflections in P-1 space group |

Q. What reaction mechanisms are proposed for the cyclocondensation steps involving this compound intermediates?

Answer:

Nucleophilic Attack : The amine group of the diaminoprecursor attacks the electrophilic carbon of α-acetyl-N-arylhydrazonoyl chlorides, forming a transient Schiff base .

Cyclization : Intramolecular dehydration yields the pyrido[2,3-f]quinoxaline core .

Steric Effects : Substituents (e.g., cyclopropyl groups) influence regioselectivity by hindering alternative reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.